

Spectroscopic Validation of Methyl Cyanoacetate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Methyl cyanoacetate

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For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative overview of spectroscopic techniques for the validation of **methyl cyanoacetate** and its derivatives, supported by experimental data and detailed protocols.




Methyl cyanoacetate and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the pharmaceutical industry for the creation of novel therapeutic agents. The validation of their chemical structures is a critical step in the drug discovery and development pipeline. This guide focuses on the application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for the unambiguous characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl cyanoacetate** and a selection of its derivatives, providing a clear comparison of their characteristic signals.

^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) values are indicative of the electronic environment of each nucleus.

Compound	Structure	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Methyl Cyanoacetate	 Methyl Cyanoacetate Structure	3.51 (s, 2H, CH ₂), 3.79 (s, 3H, OCH ₃)[1]	25.0 (CH ₂), 53.0 (OCH ₃), 114.0 (CN), 163.0 (C=O)[2]
Methyl 2-cyano-2-phenylacetate	 Methyl 2-cyano-2-phenylacetate Structure	1.24 (t, 3H, CH ₃), 4.20 (q, 2H, OCH ₂), 4.75 (s, 1H, CH), 7.37-7.45 (m, 5H, Ar-H)[3]	Data not readily available in searched sources.
Methyl (E)-2-cyano-3-phenylacrylate	 Methyl (E)-2-cyano-3-phenylacrylate Structure	3.92 (s, 3H, OCH ₃), 7.55-7.65 (m, 3H, Ar-H), 7.95-8.00 (m, 2H, Ar-H), 8.30 (s, 1H, =CH)	54.0 (OCH ₃), 103.0 (=C(CN)), 115.0 (CN), 130.0, 131.0, 132.0, 134.0 (Ar-C), 155.0 (=CH), 162.0 (C=O)

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	C≡N Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
Methyl Cyanoacetate	~2260	~1750	~1250
Methyl 2-cyano-2-phenylacetate	~2250	~1745	~1240
Methyl (E)-2-cyano-3-phenylacrylate	~2220	~1730	~1260

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl Cyanoacetate	99	68 ([M-OCH ₃] ⁺), 59 ([COOCH ₃] ⁺), 40 ([CH ₂ CN] ⁺)
Methyl 2-cyano-2-phenylacetate	175	116 ([M-COOCH ₃] ⁺), 90, 89
Methyl (E)-2-cyano-3-phenylacrylate	187	156 ([M-OCH ₃] ⁺), 128 ([M-COOCH ₃] ⁺), 102

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **methyl cyanoacetate** derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.

- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a 30-45 degree pulse angle.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
- Instrument Setup:

- Place the salt plates in the sample holder of the IR spectrometer.
- Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Data Acquisition:
 - Collect a background spectrum of the empty salt plates.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Typically, data is collected over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
 - Compare the obtained spectrum with reference spectra if available.

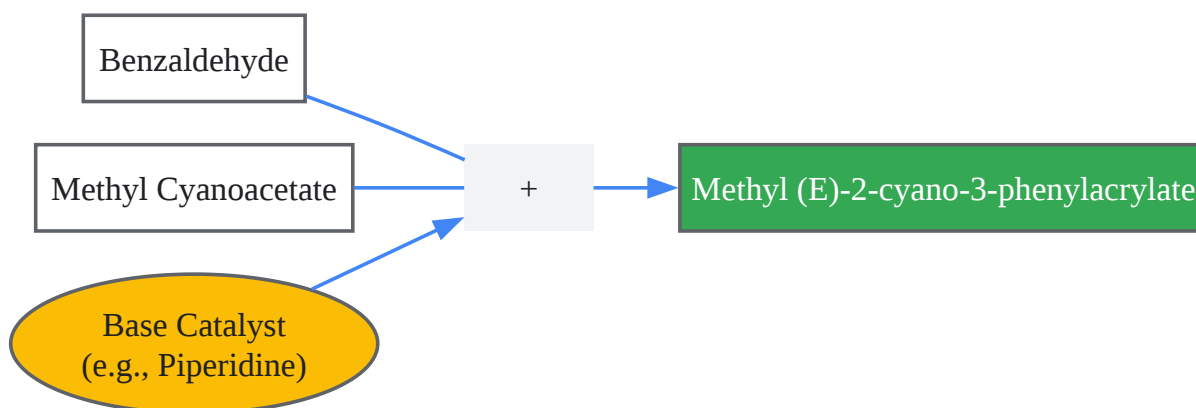
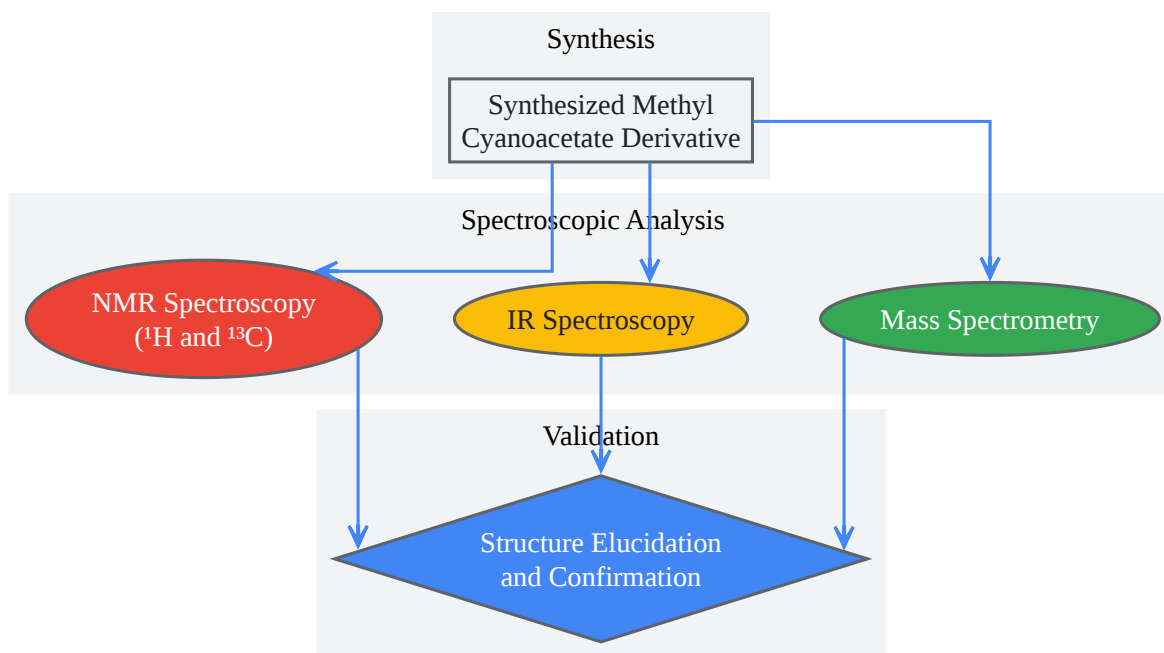
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Setup (Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and abundant ion signal.
- Data Acquisition:

- Acquire the mass spectrum in full scan mode over a relevant m/z range to identify the molecular ion.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Determine the mass of the molecular ion.
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to deduce the structure of the molecule.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the spectroscopic analysis process and a representative reaction for the synthesis of a **methyl cyanoacetate** derivative.



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